molecular formula C10H11FO2 B8501186 Methyl 4-ethyl-3-fluorobenzoate

Methyl 4-ethyl-3-fluorobenzoate

Cat. No.: B8501186
M. Wt: 182.19 g/mol
InChI Key: XCAOHAPTVLSQGJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). This compound is structurally distinct due to the combination of an electron-donating alkyl group (ethyl) and an electron-withdrawing halogen (fluorine), which influence its electronic properties, solubility, and reactivity. Such substitutions are critical in pharmaceutical and agrochemical applications, where fine-tuning of steric and electronic effects is essential for activity .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 4-ethyl-3-fluorobenzoate

InChI

InChI=1S/C10H11FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

XCAOHAPTVLSQGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Similarity Scores

Key structural analogs of Methyl 4-ethyl-3-fluorobenzoate include:

Compound Name CAS Number Substituent Positions Similarity Score Key Differences
Ethyl 3-amino-4-fluorobenzoate 455-75-4 C3: NH₂, C4: F, C1: ethyl 0.97 Ethyl ester vs. methyl ester; NH₂ vs. ethyl
Methyl 3-amino-5-fluorobenzoate 884497-46-5 C3: NH₂, C5: F 0.93 NH₂ at C3; F at C5 (vs. C3 in target)
Methyl 4-amino-3-fluorobenzoate 185629-32-7 C3: F, C4: NH₂ 0.92 NH₂ at C4 (vs. ethyl in target)
Methyl 2-amino-4-fluorobenzoate 2475-81-2 C2: NH₂, C4: F 0.92 NH₂ at C2; F at C4 (different ring positions)

Analysis :

  • Ethyl 3-amino-4-fluorobenzoate (similarity 0.97) shares a fluorine at C3 and an ethyl ester group but replaces the ethyl substituent with an amino (NH₂) group at C3.
  • Methyl 4-amino-3-fluorobenzoate (similarity 0.92) swaps the ethyl group for NH₂ at C4, reducing steric bulk but enhancing electron-donating effects, which may affect electrophilic substitution patterns .
Functional Group Variations
  • Methyl 4-bromo-3-formamidobenzoate: Substitutes the ethyl group with bromine (Br) and introduces a formamido group (-NCHO) at C3.
  • Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate : Replaces the ethyl group with a 4-methoxyphenyl moiety at C3. The methoxy group’s electron-donating nature increases ring electron density, contrasting with the ethyl group’s inductive effect. This substitution may improve UV stability or alter pharmacokinetic properties .
Application-Driven Derivatives
  • Pesticide Esters (e.g., Triflusulfuron methyl ester) : These derivatives incorporate triazine and sulfonylurea groups, diverging significantly from this compound. Such modifications confer herbicidal activity by inhibiting acetolactate synthase, highlighting how functional groups dictate biological targets .

Physical and Chemical Properties

  • Solubility: The ethyl group in this compound enhances lipophilicity compared to amino-substituted analogs (e.g., Methyl 4-amino-3-fluorobenzoate), which are more polar due to NH₂ .
  • Reactivity : Fluorine’s electronegativity deactivates the ring toward electrophilic substitution, but the ethyl group’s inductive donation may counteract this, creating regioselective reactivity distinct from brominated analogs (e.g., Methyl 4-bromo-3-formamidobenzoate) .

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